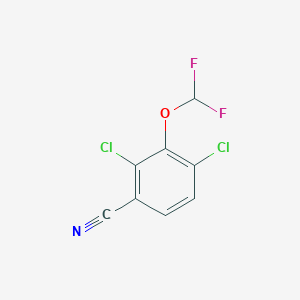

2,4-Dichloro-3-(difluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

2,4-dichloro-3-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F2NO/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBIAZJJZWJONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Dichloro-3-(difluoromethoxy)benzonitrile chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile , a specialized halogenated aromatic intermediate.[1] This compound integrates the lipophilic and metabolically stable difluoromethoxy moiety with an electron-deficient benzonitrile core, making it a valuable scaffold in the development of agrochemicals (herbicides/fungicides) and pharmaceutical agents.

Chemical Identity & Physical Properties

This compound is a poly-functionalized benzene derivative characterized by a nitrile group at position 1, chlorine atoms at positions 2 and 4, and a difluoromethoxy group at position 3.[1] The specific substitution pattern creates a highly crowded, electron-deficient aromatic system.[1]

| Property | Data / Description |

| IUPAC Name | 2,4-Dichloro-3-(difluoromethoxy)benzonitrile |

| Molecular Formula | C₈H₃Cl₂F₂NO |

| Molecular Weight | 237.98 g/mol |

| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors (N, O, F, F) |

| Physical State | Crystalline Solid (Predicted) or Viscous Oil |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeCN; Insoluble in Water |

| Melting Point (Predicted) | 65 – 75 °C (Based on structural analogs) |

Structural Analysis & Electronic Effects

The reactivity of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile is governed by the interplay of its four substituents:

-

Nitrile (-CN) at C1: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It activates the aromatic ring toward nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1]

-

Chlorines at C2 & C4:

-

Difluoromethoxy (-OCHF₂) at C3:

-

Electronic Effect: The oxygen atom is electron-donating by resonance (+M), but the -CHF₂ group is strongly electron-withdrawing by induction (-I).[1] The net effect is weak deactivation compared to a methoxy group.[1]

-

Positioning: Being at C3 (meta to CN), it reinforces the electron deficiency of the ring.[1] It is flanked by two chlorine atoms, creating a "protective" steric pocket that makes the ether linkage resistant to metabolic cleavage.[1]

-

Synthesis Pathways

The synthesis of this specific isomer requires careful control of regioselectivity to install the substituents in the 2, 4, and 3 positions. The most robust route involves the difluoromethylation of a pre-functionalized phenol precursor.

Primary Synthetic Route: Difluoromethylation of Phenol [1]

This pathway utilizes 2,4-dichloro-3-hydroxybenzonitrile as the key intermediate.[1]

-

Precursor Synthesis: Selective chlorination of 3-hydroxybenzonitrile.[1] The hydroxyl group directs ortho/para (positions 2, 4, 6), while the nitrile directs meta (position 3, which is occupied).[1] Controlled chlorination yields the 2,4-dichloro isomer.[1]

-

Difluoromethylation: The phenolic oxygen is alkylated using a difluorocarbene source (e.g., chlorodifluoromethane or sodium chlorodifluoroacetate) under basic conditions.[1]

Figure 1: Step-wise synthesis from commercially available starting materials.

Critical Experimental Note: The difluoromethylation step often utilizes Freon-22 (ClCHF₂) gas bubbled into a solution of the phenol and base (K₂CO₃ or Cs₂CO₃) in DMF.[1] Alternatively, Sodium chlorodifluoroacetate can be used as a solid reagents that releases difluorocarbene (:CF₂) upon heating.[1]

Reactivity Profile & Transformations

The compound's unique substitution pattern allows for diverse downstream modifications, making it a versatile scaffold.[1]

A. Nucleophilic Aromatic Substitution (SₙAr)

The C2 and C4 chlorine atoms are activated by the electron-withdrawing nitrile group.[1]

-

Regioselectivity: The C4-chlorine is generally more reactive toward nucleophiles (amines, thiols) due to less steric hindrance compared to the C2-chlorine, which is flanked by the nitrile and the difluoromethoxy group.

-

Reaction: Treatment with primary amines (R-NH₂) or alkoxides (RO⁻) will typically displace the C4-Cl.[1]

B. Nitrile Transformations

The C1-nitrile group is a gateway to other functional groups:

-

Hydrolysis: Acidic or basic hydrolysis yields the 2,4-dichloro-3-(difluoromethoxy)benzoic acid or amide.[1]

-

Reduction: Catalytic hydrogenation (Raney Ni) or hydride reduction (LiAlH₄) converts the nitrile to the benzylamine .[1]

C. Difluoromethoxy Stability

The -OCHF₂ group is chemically robust.[1] It resists hydrolysis under standard acidic/basic conditions.[1] However, it can be cleaved by strong Lewis acids like BBr₃ (Boron tribromide) to regenerate the phenol, though this is difficult due to the electron-deficient ring.[1]

Figure 2: Primary reaction pathways available for the scaffold.[1]

Applications & Handling

Applications

-

Agrochemicals: The 2,6-dichloro isomer is a known intermediate for herbicides (e.g., Dicamba analogs).[1] The 2,4-dichloro isomer serves as a scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors , where the difluoromethoxy group enhances lipophilicity and metabolic stability.[1]

-

Pharmaceuticals: Used as a bioisostere for methoxy-benzonitriles to improve half-life (metabolic blocking of O-dealkylation) and membrane permeability.[1]

Safety & Toxicology

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

-

Handling: Handle in a fume hood. Avoid contact with strong oxidizers.[1]

-

Specific Hazard: In case of fire, may release toxic fumes including Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Hydrogen Cyanide (HCN) .[1]

References

-

General Synthesis of Difluoromethyl Ethers

-

Nucleophilic Aromatic Substitution Patterns

-

Chemical Properties of Benzonitriles

-

Difluorocarbene Reagents

Sources

Compound Identification and Predicted Physicochemical Properties

An In-Depth Technical Guide to 2,4-Dichloro-3-(difluoromethoxy)benzonitrile: Synthesis, Properties, and Pharmaceutical Potential

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile, a specialized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged as of the date of this publication, this document outlines a prospective synthesis pathway, predicts its physicochemical properties based on established chemical principles, and explores its potential applications, particularly in the realm of drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to explore novel chemical entities.

2,4-Dichloro-3-(difluoromethoxy)benzonitrile is a polysubstituted aromatic molecule featuring a benzonitrile core. The key functional groups—two chlorine atoms, a difluoromethoxy group, and a nitrile group—are expected to impart unique electronic and steric properties, making it a valuable intermediate. The nitrile group, in particular, is a versatile functional handle and a common pharmacophore in many approved drugs.[1][2][3]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale / Source |

| CAS Number | Not Assigned | Based on a comprehensive search of chemical registries. |

| Molecular Formula | C₈H₃Cl₂F₂NO | Derived from the chemical structure. |

| Molecular Weight | 238.02 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for substituted benzonitriles at room temperature.[4] |

| Melting Point | 60-80 °C (Estimate) | Estimated based on structurally similar compounds like 2,6-dichloro-4-(trifluoromethyl)benzonitrile (m.p. 75°C).[4] |

| Boiling Point | > 250 °C (Estimate) | Halogenated and fluorinated benzonitriles generally have high boiling points.[4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ethyl Acetate, THF). | The lipophilic nature of the dichlorinated and fluorinated benzene ring suggests poor aqueous solubility but good solubility in nonpolar organic solvents.[6] |

| LogP (Octanol/Water) | 3.5 - 4.5 (Estimate) | The presence of halogens and the difluoromethoxy group significantly increases lipophilicity.[6] |

Prospective Synthesis and Mechanistic Rationale

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile can be envisioned from the commercially available precursor, 2,4-dichloro-3-hydroxybenzonitrile. The key transformation is the introduction of the difluoromethoxy group, a step of increasing importance in medicinal chemistry for its ability to act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating lipophilicity.[7][8]

A robust method for this transformation involves reaction with a difluoromethylating agent such as chlorodifluoromethane (Freon-22) or diethyl (bromodifluoromethyl)phosphonate under basic conditions.

Experimental Protocol: Proposed Synthesis

Step 1: Difluoromethylation of 2,4-Dichloro-3-hydroxybenzonitrile

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,4-dichloro-3-hydroxybenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium hydride (NaH, 1.2 eq), to the suspension and stir at room temperature for 30 minutes to form the corresponding phenoxide.

-

Difluoromethylation: Introduce the difluoromethylating agent. If using chlorodifluoromethane (CHClF₂), bubble the gas through the reaction mixture at a controlled rate at an elevated temperature (e.g., 80-100 °C). Causality Note: The elevated temperature is necessary to facilitate the nucleophilic substitution reaction between the phenoxide and the relatively unreactive CHClF₂.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature and quench by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the final product, 2,4-Dichloro-3-(difluoromethoxy)benzonitrile.

Caption: Proposed synthesis workflow for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile.

Role in Pharmaceutical Research and Drug Development

The incorporation of nitrile and difluoromethoxy groups into small molecules is a well-established strategy in modern drug design.[3] These groups can significantly influence a compound's pharmacological profile.

-

The Nitrile Group (-CN): The nitrile is a versatile functional group in medicinal chemistry.[1] It is relatively stable metabolically and can act as a hydrogen bond acceptor, engaging in key interactions with protein targets.[1] Furthermore, it can serve as a bioisostere for other functional groups like a carbonyl or a hydroxyl group.[1]

-

The Difluoromethoxy Group (-OCHF₂): This group is prized for its ability to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Its electronic properties can modulate the pKa of nearby functional groups, and its lipophilicity can enhance membrane permeability and oral bioavailability.[8]

Given these properties, 2,4-Dichloro-3-(difluoromethoxy)benzonitrile is an attractive starting point for synthesizing inhibitors of enzymes or receptor antagonists where interactions with a halogenated aromatic ring are favorable. For instance, many kinase inhibitors feature substituted benzonitrile scaffolds.

Caption: Logical relationships of the compound's functional groups to its potential applications.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods would be employed for full characterization.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5MS) interfaced with a Mass Spectrometer (MS).[9]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: The resulting chromatogram will show the retention time, which is indicative of purity. The mass spectrum will provide the molecular ion peak (M⁺) and a characteristic fragmentation pattern, confirming the molecular weight and structure. Expected fragments would arise from the loss of Cl, OCHF₂, or the entire difluoromethoxy group.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound benzonitrile (FDB029710) - FooDB [foodb.ca]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. oaji.net [oaji.net]

- 8. nbinno.com [nbinno.com]

- 9. epa.gov [epa.gov]

Technical Guide: Solubility Profile & Characterization of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile

The following in-depth technical guide details the solubility profile and characterization strategy for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile . This document is structured for researchers and formulation scientists requiring precise physicochemical data and experimental protocols.[1]

Executive Summary

2,4-Dichloro-3-(difluoromethoxy)benzonitrile is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation agrochemicals and pharmaceutical bioisosteres. Its structure combines a strongly electron-withdrawing nitrile group with a lipophilic difluoromethoxy moiety, creating a unique solubility landscape characterized by low aqueous solubility and high affinity for polar aprotic solvents .[1]

Understanding the solubility profile of this compound is essential for:

-

Process Optimization: Selecting the correct solvent systems for nucleophilic aromatic substitution (

) or hydrolysis reactions. -

Formulation: Designing emulsifiable concentrates (EC) or suspension concentrates (SC) for end-use applications.

-

Purification: Establishing crystallization parameters to remove regioisomers.[1]

Physicochemical Properties & Theoretical Profile

Before establishing an experimental workflow, we must ground our expectations in the compound's molecular architecture.[1]

Structural Analysis[1]

-

Core: Benzonitrile (electron-deficient aromatic ring).[1]

-

Substituents:

Predicted Physicochemical Data

Values estimated based on Fragment Constant Method and structural analogs (e.g., 2,4-dichloro-5-fluorobenzonitrile).

| Property | Estimated Value | Implication for Solubility |

| Molecular Weight | ~238.02 g/mol | Moderate molecular size; kinetics of dissolution will be fast in good solvents.[1] |

| LogP (Octanol/Water) | 3.2 – 3.8 | Highly lipophilic.[1] Expect |

| pKa | N/A (Neutral) | Solubility is pH-independent in the range of 2–9.[1] |

| Melting Point | 45°C – 65°C | Low-melting solid.[1] Prone to "oiling out" in mixed solvent systems if supersaturated.[1] |

| H-Bond Donors | 0 | Limited interaction with protic solvents (water, alcohols).[1] |

| H-Bond Acceptors | 3 (N, O, F) | Good solubility in aprotic solvents (DMSO, Acetone).[1] |

Solubility Profile

The following data categorizes solvent interaction based on polarity and dielectric constant.

Organic Solvent Solubility (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent (>200 mg/mL) | Dipole-dipole interactions stabilize the electron-deficient ring.[1] Ideal for reaction media.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>150 mg/mL) | High dispersion forces solubilize the dichloro-motif effectively.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (50–100 mg/mL) | Carbonyl oxygens interact with the electron-poor aromatic system.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–30 mg/mL) | Limited by the hydrophobic effect of the halogenated ring; solubility increases significantly with temperature.[1] |

| Alkanes | Hexane, Heptane | Poor (<5 mg/mL) | Dielectric constant is too low to overcome crystal lattice energy.[1] |

Aqueous Solubility & pH Dependence

Due to the absence of ionizable groups (carboxylic acids or amines), the solubility of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile is intrinsic (

-

Water (

): -

Buffer (

): No significant change. -

Stability Warning: At

and elevated temperatures, the nitrile group is susceptible to hydrolysis to the amide or carboxylic acid, which would drastically alter solubility.[1]

Experimental Protocols (Self-Validating Systems)

To generate precise data for your specific batch (accounting for polymorphs or impurities), follow these standardized protocols.

Protocol A: Saturation Shake-Flask Method (OECD 105)

This is the gold standard for thermodynamic solubility determination.[1]

Reagents: HPLC-grade water, Acetonitrile (ACN), Test Compound. Equipment: HPLC-UV/VIS, Temperature-controlled orbital shaker.

-

Preparation: Add excess solid (~50 mg) to 10 mL of the solvent in a glass vial.

-

Equilibration: Cap tightly and shake at 25°C ± 0.1°C for 24 hours.

-

Sedimentation: Allow the vial to stand for 24 hours or centrifuge at 10,000 rpm for 10 mins to remove micro-crystals.

-

Sampling: Filter the supernatant through a 0.22 µm PTFE filter (low binding).

-

Quantification: Dilute 100 µL of filtrate into 900 µL ACN. Inject into HPLC.

Protocol B: Kinetic Solubility (DMSO Precipitation)

Used for high-throughput screening during early formulation.[1]

-

Prepare a 10 mM stock solution in DMSO.[1]

-

Spike 10 µL of stock into 990 µL of PBS buffer (pH 7.4).

-

Incubate for 2 hours.

-

Measure turbidity (absorbance at 620 nm) or filter and analyze by HPLC.[1]

-

Insight: If precipitation occurs immediately, the kinetic solubility is

.[1]

-

Visualization of Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow.

Solvent Selection Decision Tree

This logic ensures optimal solvent choice for synthesis or analysis.[1]

Figure 1: Decision tree for selecting the optimal solvent based on the intended application (Synthesis, Analysis, or Extraction).

Solubility Determination Workflow

A step-by-step visualization of the OECD 105 saturation flask method adapted for this compound.

Figure 2: Standardized workflow for thermodynamic solubility determination (OECD 105 adaptation).

Application & Safety Implications

Formulation Strategy

-

Emulsifiable Concentrates (EC): Due to high solubility in aromatics, this compound can be formulated in Solvesso 100 or Xylene with a calcium dodecylbenzenesulfonate emulsifier.[1]

-

Suspension Concentrates (SC): Because water solubility is low, water-based SC formulations are viable.[1] However, care must be taken to prevent Ostwald Ripening (crystal growth) by using polymeric surfactants (e.g., EO/PO block copolymers).[1]

Handling & Safety[1]

-

Skin Absorption: The difluoromethoxy group enhances lipophilicity, increasing the risk of dermal absorption.[1] Always use nitrile gloves.[1]

-

Incompatibility: Avoid strong alkalis (NaOH, KOH) in aqueous media, as they will hydrolyze the nitrile group, releasing ammonia and altering the chemical identity.[1]

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 105: Water Solubility. OECD Publishing.[1] [Link][1]

-

Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

U.S. EPA. (2024).[1] CompTox Chemicals Dashboard: 2,4-Dichloro-5-fluorobenzeneacetonitrile (Analog Data). [Link]

-

PubChem. (2024).[1][4] Compound Summary: Benzonitrile Derivatives. National Library of Medicine.[1] [Link]

Sources

Methodological & Application

purification methods for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile derivatives

Application Note: Strategic Purification Protocols for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile Derivatives

Executive Summary

This guide details the purification strategies for 2,4-Dichloro-3-(difluoromethoxy)benzonitrile and its structural analogs. This scaffold is a critical intermediate in the synthesis of next-generation phosphodiesterase inhibitors (e.g., Roflumilast analogs) and specific agrochemical herbicides.

The introduction of the difluoromethoxy (

Chemical Context & Purification Logic

To design an effective purification, one must understand the molecular behaviors governing the separation:

-

The Target: 2,4-Dichloro-3-(difluoromethoxy)benzonitrile.

-

Properties: Neutral, highly lipophilic (

), thermally stable up to

-

-

The Contaminant: 2,4-Dichloro-3-hydroxybenzonitrile (Starting Material).

-

Properties: Weakly acidic (

due to electron-withdrawing chlorines and nitrile), polarizable.

-

The Separation Lever:

The most efficient purification exploits the acidity of the phenolic impurity. Unlike non-halogenated phenols (

Purification Decision Matrix

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude composition.

Protocol A: Chemical Scavenging (The "Work-Up")

Objective: Remove unreacted phenolic starting material and inorganic salts derived from the difluoromethylating agent (e.g.,

Critical Control Point (CCP): The pH of the wash must be high enough to deprotonate the phenol but controlled to prevent hydrolysis of the nitrile to an amide.

Materials:

-

Solvent: Ethyl Acetate (EtOAc) or Toluene.

-

Wash Solution 1: 0.5 M NaOH (Cold) or 10%

. -

Wash Solution 2: Brine (Saturated NaCl).

Step-by-Step Procedure:

-

Quench: Cool the reaction mixture to

. If DMF or DMSO was used as the reaction solvent, dilute the mixture with water (3x reaction volume) and extract into Toluene or EtOAc. -

The Caustic Wash (The Separation Step):

-

Wash the organic layer with 0.5 M NaOH (2 volumes).

-

Mechanism:[1][2][3][4][5][6] The phenol (

) becomes the phenolate ( -

Tip: Keep this step cold (

) and brief (<10 mins) to protect the nitrile group.

-

-

Neutralization: Wash the organic layer immediately with water, then Brine.

-

Drying: Dry over anhydrous

. Filter and concentrate under reduced pressure.[1][7][8]

Protocol B: Recrystallization (Scale-Up Method)

Objective: Isolate high-purity crystalline solid from the crude oil/solid obtained in Protocol A. This is superior to chromatography for scales >10g.

Solvent Selection Logic:

-

Ethanol/Water: The "Classic" pair. The compound is soluble in hot ethanol but insoluble in water. Good for removing polar impurities.[9]

-

Heptane/Toluene: The "Lipophilic" pair. Good if the compound is very soluble in aromatics but less so in aliphatics.

Recommended System: Ethanol/Water (9:1 to 5:1)

Step-by-Step Procedure:

-

Dissolution: Place the crude solid in a flask. Add Ethanol (absolute) . Heat to reflux (

).-

Add Ethanol in small portions until the solid just dissolves.

-

-

Hot Filtration (Optional): If insoluble black specs (polymeric char) are visible, filter rapidly through a pre-warmed glass frit or Celite pad.

-

Nucleation: Remove from heat. While stirring gently, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of hot Ethanol to clear the solution again.

-

Crystallization:

-

Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not shock cool.

-

Once crystals form, cool further to

(ice bath) for 1 hour to maximize yield.

-

-

Harvest: Filter via vacuum filtration.

-

Wash: Wash the cake with cold Ethanol/Water (1:1 mixture).

-

Drying: Dry in a vacuum oven at

for 12 hours.

Expected Yield: 85-90% recovery from crude.

Protocol C: Flash Chromatography (Polishing)

Objective: Separation of regioisomers or trace impurities for analytical standards.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[9]

Gradient Table:

| Time (CV*) | % Hexanes | % Ethyl Acetate | Phase Description |

| 0 - 2 | 100% | 0% | Column Equilibration |

| 2 - 5 | 95% | 5% | Elution of non-polar byproducts |

| 5 - 15 | 95% | 5% | Elution of Target Product |

| 15 - 20 | 50% | 50% | Wash out polar phenols |

*CV = Column Volumes

Visualization:

-

UV (254 nm): Strong absorption due to the aromatic nitrile.

-

TLC:

in 9:1 Hexane/EtOAc. (Starting phenol will be

Analytical Validation

To ensure the integrity of the "difluoromethoxy" group (which can sometimes be confused with a methoxy group if only 1H NMR is used), use a dual-validation approach.

A. 1H NMR (Proton):

-

Look for the characteristic triplet of the

proton. -

Chemical Shift:

ppm. -

Coupling Constant:

Hz. (This large coupling is diagnostic).

B. 19F NMR (Fluorine):

-

This is the definitive test.

-

Signal: Doublet (due to coupling with the single proton).

-

Chemical Shift:

to

Summary Workflow Diagram

Figure 2: End-to-end workflow from reaction quench to final quality control.[4]

References

-

Synthesis of Difluoromethyl Ethers: Zafrani, Y. et al. "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." Journal of Organic Chemistry, 2017. Link

-

Difluoromethylation Protocols: "Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate." Organic Syntheses, 2024, Vol. 101.[10] Link

-

Purification of Chlorinated Benzonitriles: "Process for preparing aromatic nitriles." European Patent EP0441004B1. Link

-

Recrystallization Solvent Selection: "Common Solvents for Recrystallization." University of Rochester Chemistry Dept. Link

-

Difluorocarbene Reagents: "Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent."[3] Chemical Communications, 2007.[3] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. jelsciences.com [jelsciences.com]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. orgsyn.org [orgsyn.org]

Application Notes: 2,4-Dichloro-3-(difluoromethoxy)benzonitrile as a Core Building Block in Agrochemical Synthesis

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of Fluorinated Benzonitriles in Agrochemical Design

Substituted benzonitriles are a cornerstone class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of agrochemicals, pharmaceuticals, and advanced materials.[1] Their versatility allows for conversion into various functional groups, making them an ideal scaffold for molecular elaboration. Within this class, fluorinated benzonitriles have gained prominence due to the unique physicochemical properties imparted by fluorine atoms.

The difluoromethoxy group (-OCF₂H) is of particular interest in modern agrochemical design. Unlike the more common trifluoromethyl group, the difluoromethoxy moiety offers a more nuanced modulation of a molecule's properties. It can moderately regulate metabolic stability, lipophilicity, and bioavailability.[2] This substituent can also enhance binding affinity to target enzymes through weak hydrogen-bonding interactions, providing a distinct advantage in the development of highly active and selective pesticides.[2]

This application note details the synthetic utility of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile (I), a highly functionalized building block, in the conceptual design and synthesis of a novel pyrazole-carboxamide fungicide. We will demonstrate a scientifically robust, two-step protocol to convert this intermediate into a potential active ingredient, highlighting the causality behind each experimental choice.

Proposed Agrochemical Target: A Novel SDHI Fungicide

The synthetic strategy outlined herein focuses on creating a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. SDHI fungicides, such as Fluxapyroxad, are highly effective and widely used in crop protection.[3] They function by inhibiting the succinate dehydrogenase enzyme in the fungal respiratory chain.[3] Our target molecule, N-((2,4-dichloro-3-(difluoromethoxy)phenyl)methyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (III), combines the unique substituted phenyl ring of our starting material with a known fungicidally active pyrazole moiety.

The core transformation involves converting the nitrile group of compound I into a benzylamine (II ), which then serves as a reactive handle for amide coupling. This approach is a common and powerful strategy in the construction of complex bioactive molecules.

Synthetic Workflow Diagram

The overall two-step synthesis is visualized below. The initial step is a selective reduction of the nitrile, followed by a standard amide bond formation.

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile Derivatives

Abstract: This technical guide provides a comprehensive framework for the scale-up synthesis of 2,4-dichloro-3-(difluoromethoxy)benzonitrile, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The document details a robust, multi-step synthetic strategy, emphasizing process optimization, safety, and analytical control for large-scale production. We will explore the synthesis of the critical 2,4-dichloro-3-hydroxybenzonitrile intermediate, followed by an in-depth analysis of modern difluoromethylation techniques suitable for industrial application. The protocols herein are designed to be self-validating, incorporating in-process controls and causality-driven explanations for experimental choices to ensure reproducibility and high-quality outcomes.

Introduction and Strategic Overview

Substituted benzonitriles are a vital class of organic compounds that serve as foundational building blocks in medicinal chemistry and materials science.[1][2] The introduction of fluorinated moieties, such as the difluoromethoxy group (-OCF₂H), can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[3] This guide focuses on the scalable synthesis of 2,4-dichloro-3-(difluoromethoxy)benzonitrile, a compound of significant interest due to its unique substitution pattern.

Our synthetic strategy is designed around a convergent approach, focusing on the preparation of a key phenolic intermediate, which is then subjected to a robust difluoromethylation reaction. This approach allows for late-stage functionalization and is amenable to scale-up by isolating the most technically challenging step.

Part I: Scale-Up Synthesis of the Key Intermediate: 2,4-Dichloro-3-hydroxybenzonitrile

A reliable supply of the phenolic precursor is paramount. While multiple routes exist, we present a scalable pathway starting from commercially available 2,4-dichlorobenzaldehyde. This route involves the conversion of the aldehyde to a nitrile, followed by regioselective aromatic substitution to install the hydroxyl group.

Protocol: From 2,4-Dichlorobenzaldehyde to 2,4-Dichlorobenzonitrile

The conversion of an aldehyde to a nitrile is a robust two-step process involving the formation of an aldoxime intermediate, followed by dehydration.[4]

Step 1: Synthesis of 2,4-Dichlorobenzaldoxime

-

Reactor Setup: To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge 2,4-dichlorobenzaldehyde (2.00 kg, 11.43 mol).

-

Reagent Addition: Add hydroxylamine hydrochloride (0.87 kg, 12.57 mol, 1.1 eq) and deionized water (8 L).

-

Reaction: Heat the mixture to 70-75°C with vigorous stirring.[4] Maintain this temperature for approximately 30-45 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Isolation: Cool the mixture to 20-25°C. The product will precipitate as a white solid. Filter the solid, wash thoroughly with deionized water (3 x 2 L), and dry under vacuum at 50°C to a constant weight.

-

Expected Yield: >95%

-

Step 2: Dehydration to 2,4-Dichlorobenzonitrile

-

Reactor Setup: Charge the dried 2,4-dichlorobenzaldoxime (from the previous step, ~2.18 kg, 11.35 mol) to a clean, dry 20 L reactor.

-

Reagent Addition: Under a nitrogen atmosphere, add acetic anhydride (1.28 L, 13.62 mol, 1.2 eq).

-

Reaction: Heat the mixture to 110-120°C and hold for 2-4 hours.[4] The reaction is exothermic initially; control the heating rate accordingly. Monitor by Gas Chromatography (GC) for the disappearance of the oxime.

-

Work-up and Isolation: Cool the reaction mixture to 50-60°C. Carefully quench the reaction by slowly adding it to a separate vessel containing cold water (10 L). The product will precipitate. Filter the solid, wash with water until the filtrate is neutral, and then dry under vacuum at 60°C.

-

Expected Yield: >90%

-

Protocol: Synthesis of 2,4-Dichloro-3-hydroxybenzonitrile

This multi-step process involves nitration, reduction, diazotization, and hydrolysis to introduce the hydroxyl group at the C3 position.

Step 2a: Nitration of 2,4-Dichlorobenzonitrile

-

Acid Preparation: In a 50 L reactor rated for corrosive service, carefully add concentrated sulfuric acid (98%, 15 L). Cool the acid to 0-5°C in an ice/brine bath.

-

Nitrating Mixture: Slowly add fuming nitric acid (2.4 L) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Substrate Addition: Add the 2,4-dichlorobenzonitrile (3.00 kg, 17.44 mol) portion-wise, maintaining the internal temperature between 5-10°C.

-

Reaction: Stir at 5-10°C for 2-3 hours. Monitor the reaction by HPLC.

-

Quench and Isolation: Carefully pour the reaction mixture onto crushed ice (30 kg). The product will precipitate. Filter the solid, wash extensively with cold water, and dry. This step yields primarily 2,4-dichloro-5-nitrobenzonitrile.

Step 2b: Reduction, Diazotization, and Hydrolysis This sequence is often performed telescopically (without isolating each intermediate) to improve process efficiency.

-

Reduction: Charge the nitro-intermediate from the previous step into a 50 L reactor with ethanol (20 L) and concentrated HCl (5 L). Heat to 60°C and add iron powder (2.9 kg, 52.3 mol) portion-wise. After the addition is complete, reflux for 2-4 hours until the reduction is complete (monitored by HPLC). Cool and filter off the iron salts.

-

Diazotization: Cool the filtrate containing the aniline intermediate to 0-5°C. Slowly add a pre-prepared solution of sodium nitrite (1.3 kg, 18.8 mol) in water (3 L), keeping the temperature below 5°C. Stir for 1 hour.

-

Hydrolysis: Slowly add the diazonium salt solution to a separate reactor containing boiling dilute sulfuric acid (10% v/v, 25 L). Nitrogen gas will evolve vigorously. Control the addition rate to manage the effervescence. After the addition is complete, reflux for 1 hour.

-

Isolation and Purification: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).[5] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.[5]

Part II: The Core Transformation: Difluoromethylation of the Phenolic Intermediate

The introduction of the difluoromethoxy group is the key value-adding step. The choice of reagent is critical for a scalable, safe, and environmentally responsible process.

Selection of Difluoromethylating Reagent

Historically, chlorodifluoromethane (Freon-22, HCF₂Cl) was used, but its ozone-depleting properties and gaseous state make it unsuitable for modern large-scale synthesis.[6][7][8] More contemporary reagents have been developed to overcome these limitations.

| Reagent Name | Structure | Pros | Cons |

| Chlorodifluoromethane | HCF₂Cl | Inexpensive (historically) | Ozone-depleting gas[9], difficult to handle on scale, variable yields[10] |

| Sodium Chlorodifluoroacetate | ClCF₂CO₂Na | Bench-stable solid, commercially available in bulk[10], low environmental impact, operationally simple[10] | Requires heating for decarboxylation, can be sensitive to moisture |

| Difluoromethyltriflate | HCF₂OTf | Liquid reagent, rapid reactions at room temp, non-ozone-depleting[11] | Can be expensive, preparation requires specialized reagents |

| S-(Difluoromethyl)sulfonium Salt | Ar₂S⁺-CF₂H | Bench-stable solid, good yields[12] | Higher cost, atom economy is lower |

Decision: For scale-up operations, Sodium Chlorodifluoroacetate offers the best balance of cost, availability, operational simplicity, and safety.[10] It generates the reactive difluorocarbene (:CF₂) in situ via thermal decarboxylation.

Mechanism of Difluoromethylation

The reaction proceeds through a well-understood pathway involving the in-situ generation of difluorocarbene.

Protocol: Scale-Up Difluoromethylation

This protocol is based on a 1 kg scale of the phenolic intermediate.

Materials and Equipment:

-

50 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

-

2,4-Dichloro-3-hydroxybenzonitrile (1.00 kg, 5.32 mol)

-

Sodium Chlorodifluoroacetate (1.62 kg, 10.64 mol, 2.0 eq)[10]

-

Potassium Carbonate (K₂CO₃), anhydrous powder (1.47 kg, 10.64 mol, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (10 L)

Procedure:

-

Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

-

Charging Reagents: Charge 2,4-dichloro-3-hydroxybenzonitrile (1.00 kg), potassium carbonate (1.47 kg), and DMF (10 L) to the reactor.

-

Initial Heating: Begin stirring and heat the slurry to 80-90°C. Stir for 1 hour to ensure complete formation of the potassium phenoxide salt.

-

Difluoromethylating Agent Addition: Add the sodium chlorodifluoroacetate (1.62 kg) portion-wise over 1-2 hours. The addition is endothermic, but the subsequent decarboxylation and reaction are exothermic. Control the addition rate to maintain the internal temperature between 100-110°C. Off-gassing (CO₂) will be observed.

-

Reaction Drive: Once the addition is complete, maintain the reaction temperature at 100-110°C for 4-6 hours.

-

In-Process Control (IPC): Take a sample from the reaction mixture every 2 hours. Quench with water, extract with ethyl acetate, and analyze by HPLC to monitor the consumption of the starting material. The reaction is considered complete when the starting phenol is <1% by area.

-

Cool Down: Once complete, cool the reaction mixture to 20-25°C.

Part III: Downstream Processing and Purification

Proper work-up and purification are essential to isolate the final product with high purity, which is critical for pharmaceutical applications.

Procedure:

-

Quench: Slowly and carefully pour the reaction mixture into a separate vessel containing 40 L of cold water with stirring. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous slurry with an appropriate solvent like Toluene or Ethyl Acetate (3 x 10 L).

-

Washing: Combine the organic layers and wash with water (2 x 10 L) and then with brine (1 x 10 L) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification: The most effective method for purification on a large scale is recrystallization. Conduct solvent screening to find a suitable system (e.g., isopropanol/water, heptane/ethyl acetate). Dissolve the crude product in the minimum amount of hot solvent, then cool slowly to induce crystallization. Filter the purified solid and dry under vacuum at 40-50°C.

Part IV: Analytical Quality Control

A robust analytical package is required to ensure the identity, purity, and quality of the final product, in line with pharmaceutical standards.[13]

| Test | Method | Specification | Rationale |

| Appearance | Visual | White to off-white crystalline solid | Confirms physical form and absence of gross contamination. |

| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR | Conforms to reference standard | Confirms the chemical structure of the molecule. |

| Identity | Mass Spectrometry (MS) | Molecular ion peak corresponds to theoretical mass | Confirms the molecular weight of the compound. |

| Purity | HPLC (UV detection) | ≥ 99.0% area | Quantifies the main component and detects impurities.[13] |

| Melting Point | Capillary Method | Report range | A sharp melting point range is indicative of high purity. |

| Residual Solvents | GC-Headspace | Conforms to ICH Q3C limits | Ensures process solvents are removed to safe levels for pharmaceutical use. |

Part V: Safety, Health, and Environmental (SHE) Considerations

A thorough understanding of the hazards associated with all reagents is critical for a safe scale-up operation.[14]

-

Hazardous Reagents:

-

Acids/Bases (H₂SO₄, HNO₃, K₂CO₃): Highly corrosive. Handle in a well-ventilated area with appropriate PPE, including acid-resistant gloves, apron, and face shield.[15][16]

-

Difluoromethylating Agents: While sodium chlorodifluoroacetate is relatively safe, all fluoro-organic compounds should be handled with care. Avoid inhalation of dust and skin contact.[17]

-

Solvents (DMF, Toluene): DMF is a reproductive toxin. Toluene is flammable and a neurotoxin. All solvent handling should occur in well-ventilated areas or closed systems.

-

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses with side shields, a lab coat, and chemical-resistant gloves. For large-scale operations, a face shield, chemical-resistant apron, and respiratory protection may be required based on a formal risk assessment.[18]

-

Emergency Procedures:

-

Ensure safety showers and eyewash stations are readily accessible.

-

Have appropriate spill kits available (e.g., absorbent for solvents, neutralizer for acids).

-

All personnel must be trained on the specific hazards and emergency response procedures.

-

-

Waste Management:

-

Aqueous waste containing inorganic salts should be neutralized before disposal.

-

Organic solvent waste must be collected in properly labeled containers for hazardous waste disposal.

-

Avoid pouring any chemical waste down the drain.[14]

-

Conclusion

The scale-up synthesis of 2,4-dichloro-3-(difluoromethoxy)benzonitrile derivatives is a challenging but achievable process. Success hinges on a well-defined synthetic route, careful selection of scalable and safe reagents, and rigorous in-process and final quality control. By replacing outdated reagents like HCF₂Cl with modern alternatives such as sodium chlorodifluoroacetate, the synthesis can be performed efficiently and responsibly. The protocols and guidelines presented here provide a robust foundation for researchers and drug development professionals to produce this valuable intermediate on a large scale.

References

- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews.

- Difluoromethylation of Phenols. (2024). Organic Syntheses.

- GPS Safety Summary - Substance Name: - Chlorodifluoromethane. (2013). Arkema.

- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent. PMC.

- MATERIAL SAFETY DATA SHEET - Chlorodifluoromethane. Vector SDS and Chemical Management.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltrifl

- BENZONITRILE.

- Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. (2019).

- BENZONITRILE.

- Standard Operating Procedures. University of Georgia Research.

- Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Deriv

- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online.

- Synthesis of benzonitrile derivatives via Pd/C reduction.

- Chlorodifluoromethane - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C

- CHLORODIFLUOROMETHANE Safety Data Sheet. (2024).

- SAFETY DATA SHEET Chlorodifluoromethane (R 22). (2015). Linde Gas.

- An In-depth Technical Guide to 4-(Difluoromethoxy)

- Synthetic method for 2,4-dichlorobenzonitrile. (2014).

- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. PMC.

- Chemical Safety Guidelines. (2021). Texas A&M University-San Antonio.

- 3,4-Dichloro-2-hydroxybenzonitrile chemical properties. Benchchem.

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. Benchchem.

- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz

- Process for the preparation of hydroxybenzonitriles. (1971).

- Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. (2024).

- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.

- Guidelines for the Safe Use of Hydrofluoric Acid. McGill University.

- Method for synthesizing 2,4-dichloronitrobenzene. (2012).

- Techniques for Quality Control in Pharmaceutical Analysis. (2023). Journal of Chemical and Pharmaceutical Research.

- HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABOR

- ANALYTICAL METHODS.

- Appendix B Guidelines for Safe Use of Hydrofluoric Acid. Missouri S&T Environmental Health and Safety.

- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

- Chemicals - EHS. MIT.

- Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. (2024). arXiv.org.

- Guided Research Report: Bayesian Optimization of Material Synthesis Parameters with Gaussian Processes.

- Bioinspired Scalable Total Synthesis of Opioids. (2021). Chinese Chemical Society.

- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemRxiv.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. arkema.com [arkema.com]

- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 9. produkte.linde-gas.at [produkte.linde-gas.at]

- 10. orgsyn.org [orgsyn.org]

- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jocpr.com [jocpr.com]

- 14. resources.tamusa.edu [resources.tamusa.edu]

- 15. mcgill.ca [mcgill.ca]

- 16. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

- 17. research.uga.edu [research.uga.edu]

- 18. Chemicals – EHS [ehs.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile

Welcome to the technical support center for the synthesis of 2,4-dichloro-3-(difluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your process, ensure high purity, and accelerate your research.

The synthesis of 2,4-dichloro-3-(difluoromethoxy)benzonitrile is a sequential process, typically involving the formation of a key phenolic intermediate, 2,4-dichloro-3-hydroxybenzonitrile, followed by an O-difluoromethylation step. Impurities can arise at any stage from starting materials, incomplete reactions, or side reactions.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section directly addresses common issues observed during the synthesis. We will explore the root causes and provide actionable solutions.

Part 1: Impurities Arising from the O-Difluoromethylation Step

This final step, converting the phenolic precursor to the target molecule, is critical and can introduce several key impurities.

Q1: My final product is contaminated with a significant amount of unreacted 2,4-dichloro-3-hydroxybenzonitrile. How can I drive the reaction to completion?

This is the most common issue, indicating incomplete conversion. Several factors can be at play.

Answer:

Incomplete O-difluoromethylation is typically a problem of reactivity or stoichiometry. The phenolate must be generated efficiently and must effectively compete for the difluoromethylating agent. Consider the following optimizations:

-

Base Selection and Stoichiometry: The strength and amount of the base are crucial for deprotonating the phenol. For difluoromethylation with reagents like difluoromethyltriflate (HCF₂OTf), aqueous potassium hydroxide (KOH) in a solvent like acetonitrile has proven effective.[3] Ensure at least one equivalent of a sufficiently strong base is used to fully generate the phenolate.

-

Reagent Equivalents: Try increasing the equivalents of the difluoromethylating agent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents). This can shift the equilibrium towards the product, especially if the reagent is prone to degradation or side reactions.

-

Reaction Time and Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If the reaction stalls at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) may be required. However, be cautious, as excessive heat can promote side reactions or degradation.

-

Solvent Purity: Ensure the use of an anhydrous solvent (if the protocol requires it). Water can compete with the phenolate as a nucleophile, consuming the difluoromethylating agent.[3][5]

Q2: I've identified an impurity with a molecular weight corresponding to the addition of CClF₂. What is this and how do I avoid it?

This points to a specific side reaction pathway depending on your choice of reagent.

Answer:

This impurity is likely the corresponding aryl-triflate, formed when using triflate-based difluoromethylating agents like HCF₂OTf. It arises from the phenolate attacking the triflate leaving group instead of the difluoromethyl moiety.

-

Mechanism of Formation: The phenolate is a nucleophile and the triflate is an excellent leaving group. A competitive SₙAr reaction can occur where the phenolate displaces the difluoromethyl group from the reagent, or more commonly, the phenolate reacts with the triflate byproduct of the reaction. The primary byproduct observed in many difluoromethylations with HCF₂OTf is the aryl-triflate.[3][5]

-

Mitigation Strategies:

-

Control Temperature: This side reaction can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize its formation.

-

Alternative Reagents: If this side product is persistent, consider alternative difluorocarbene precursors that do not involve a triflate leaving group.

-

Q3: I am observing the re-formation of the starting phenol (2,4-dichloro-3-hydroxybenzonitrile) during aqueous workup or purification. What is causing this?

This indicates that your product is not stable under the conditions used for isolation.

Answer:

The difluoromethoxy group (-OCF₂H) can be susceptible to hydrolysis, cleaving the C-O bond to regenerate the phenol. This process can be catalyzed by acid or base, particularly at elevated temperatures.[6][7][8]

-

Hydrolysis Mechanism: The hydrolysis of difluoromethyl ethers can be accelerated by neighboring group participation or under general acidic/basic conditions.[6][8] The electron-withdrawing nature of the substituents on the aromatic ring can also influence the lability of this group.

-

Troubleshooting Steps:

-

Neutralize Carefully: During workup, ensure the reaction mixture is brought to a neutral pH (6.5-7.5) using buffered solutions or by careful addition of mild acids/bases. Avoid strongly acidic or basic conditions.

-

Use Mild Purification Techniques: For chromatographic purification, use a mobile phase that is neutral. Adding a very small amount of a non-nucleophilic base like triethylamine can sometimes help if the silica gel is too acidic. Avoid aggressive heating during solvent removal.

-

Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the rate of hydrolysis.

-

Part 2: Impurities from the Synthesis of the Phenolic Precursor

The purity of the key intermediate, 2,4-dichloro-3-hydroxybenzonitrile, is paramount. Impurities generated here will carry through to the final step. The synthesis of this precursor often involves steps like nitration, reduction, and diazotization of a 2,4-dichlorobenzonitrile starting material.

Q4: My phenolic intermediate contains isomers. What are their likely structures and how did they form?

Isomeric impurities are a common challenge in aromatic chemistry, arising from a lack of complete regioselectivity.

Answer:

The formation of isomers depends on the specific synthetic route used to introduce the hydroxyl group. If, for example, a nitration step is used on 2,4-dichlorobenzonitrile, the directing effects of the chloro and nitrile groups will primarily direct the nitro group to the 3-position. However, minor isomers can form.

-

Potential Isomers:

-

2,4-Dichloro-5-hydroxybenzonitrile: May form as a minor product during electrophilic substitution steps.

-

3,5-Dichloro-2-hydroxybenzonitrile: Could potentially arise if the starting material contained isomeric impurities (e.g., 2,6-dichlorobenzonitrile).

-

-

Mitigation and Removal:

-

Reaction Control: Carefully controlling the temperature and addition rate during electrophilic substitution reactions (like nitration) can improve selectivity.

-

Purification: These isomers often have different polarities and can typically be separated from the desired product by column chromatography or recrystallization.[9][10] It is highly recommended to purify the phenolic intermediate to >99% purity before proceeding to the difluoromethylation step.

-

Q5: What are the common process-related impurities from a typical synthesis of 2,4-dichloro-3-hydroxybenzonitrile?

These are impurities that are intermediates or by-products from the synthetic sequence.

Answer:

If a route involving nitration -> reduction -> diazotization -> hydrolysis is employed, several process-related impurities can be present if reactions are not driven to completion or if side reactions occur:

-

Unreacted Starting Material: Residual 2,4-dichlorobenzonitrile.

-

Incomplete Nitration/Reduction: Presence of 2,4-dichloro-3-nitrobenzonitrile (from incomplete reduction) or 3-amino-2,4-dichlorobenzonitrile (from incomplete diazotization).

-

Diazotization Byproducts: The diazonium salt is highly reactive. Incomplete hydrolysis can lead to the formation of azo compounds (colored impurities) or undesired substitution products if other nucleophiles are present. Optimizing the diazotization and hydrolysis conditions, such as temperature and acid concentration, is critical.[11]

Summary of Potential Impurities

The following table summarizes the common impurities, their origin, and their mass difference relative to the final product.

| Impurity Name | Structure | Origin | Δ Mass from Product |

| 2,4-Dichloro-3-hydroxybenzonitrile | Starting Material | Incomplete difluoromethylation or product hydrolysis | -50 Da (-OCF₂H +OH) |

| 2,4-Dichloro-3-(trifluoromethoxy)benzonitrile | Side Product | Reaction with triflate byproduct (using HCF₂OTf) | +82 Da (-OCF₂H +OTf) |

| 3-Amino-2,4-dichlorobenzonitrile | Intermediate | Incomplete diazotization of the precursor | -67 Da (-OCF₂H +NH₂) |

| 2,4-Dichloro-3-nitrobenzonitrile | Intermediate | Incomplete reduction of the precursor | -37 Da (-OCF₂H +NO₂) |

| Isomeric Products | e.g., 2,4-Dichloro-5-(difluoromethoxy)benzonitrile | Isomeric Precursor | 0 Da (Isomer) |

Visualizing Impurity Formation

Synthetic Pathway and Impurity Origins

The following diagram illustrates a plausible synthetic route and highlights the stages where major impurities are introduced.

Caption: Synthetic pathway showing impurity introduction points.

Key Side Reaction: Aryl-Triflate Formation

This diagram illustrates the competitive reaction leading to the aryl-triflate byproduct when using HCF₂OTf.

Caption: Competing reaction pathways for the phenolate nucleophile.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and quantifying the main product and related impurities.[12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-20 min: 10% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 10% B

-

26-30 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a sample solution of the crude or purified product in acetonitrile or a mixture of acetonitrile/water at approximately 1 mg/mL.

-

Inject the sample onto the HPLC system.

-

Integrate the peaks and calculate the relative area percent of each impurity. Identification can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).[4][13]

-

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for removing polar impurities like the starting phenol and non-polar impurities like the aryl-triflate.

-

Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

-

Mobile Phase (Eluent): A gradient or isocratic system of Hexanes and Ethyl Acetate. The exact ratio must be determined by TLC analysis.

-

Tip: The starting phenol is significantly more polar than the product. The aryl-triflate byproduct is typically less polar than the product.

-

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.

-

Prepare a silica gel column packed with the non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Carefully add the dried sample to the top of the column.

-

Begin elution with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient is needed.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

References

-

Y. Shen, G. Ni, J. Zhang, and J. Hu, "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate," Angewandte Chemie International Edition, vol. 50, no. 7, pp. 1653–1656, 2011. [Link]

-

L. Woo, M. Ganesan, and S. Purohit, "Potential mechanisms of accerated hydrolysis of 2‐difluoromethoxy‐3‐sulfamoyloxyestratriene derivatives," ResearchGate, 2012. [Link]

-

Y. Li et al., "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach," Nature Communications, vol. 12, no. 1, p. 5868, 2021. [Link]

-

L. Woo et al., "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition," ChemMedChem, vol. 7, no. 9, pp. 1605–1614, 2012. [Link]

- CN103588679A, "Synthetic method for 2,4-dichlorobenzonitrile," Google P

-

S. T. Purrington, "Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors," University of Toronto, 2012. [Link]

-

A. Author, "Techniques for impurity profiling," ResearchGate, 2023. [Link]

-

A. Author, "Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents," Journal of Organic and Pharmaceutical Chemistry, 2025. [Link]

-

A. Author, "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis," Chromatography Today, 2025. [Link]

-

S. Ghosh et al., "A review on impurity profile of pharmaceuticals," International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 10, pp. 4078-4108, 2014. [Link]

-

Z. Wang et al., "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid," Journal of Chemical Research, vol. 44, no. 3-4, pp. 209-213, 2020. [Link]

-

A. Author, "A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid," ResearchGate, 2012. [Link]

-

M. V. Lokhande, "Impurity Profiling of Pharmaceutical Drugs By Various Methods," IOSR Journal of Applied Chemistry, vol. 10, no. 7, pp. 58-65, 2017. [Link]

-

Biotech Spain, "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance," Biotech Spain, 2025. [Link]

-

P. T. Nagaraju, "Review article on impurity profiling," International Journal of Pharmacy and Pharmaceutical Sciences, 2025. [Link]

-

A. Author, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Pharmaceuticals, 2024. [Link]

-

T. F. Gallagher et al., "Late-stage difluoromethylation: concepts, developments and perspective," Chemical Society Reviews, vol. 50, no. 12, pp. 7097-7142, 2021. [Link]

- US3585233A, "Process for the preparation of hydroxybenzonitriles," Google P

- CN101037388A, "Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran," Google P

-

Pharmaffiliates, "Benzonitrile-impurities," Pharmaffiliates, N.D. [Link]

-

A. Author, "One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux," International Journal of ChemTech Research, vol. 2, no. 1, pp. 548-551, 2010. [Link]

-

J. Hu, W. Zhang, and F. Wang, "Recent Advances in the Synthetic Application of Difluorocarbene," Angewandte Chemie International Edition, vol. 48, no. 46, pp. 8424-8450, 2009. [Link]

-

J. Hu, "Recent Advances in Difluoromethylation Reaction," Current Organic Chemistry, vol. 11, no. 10, pp. 849-858, 2007. [Link]

-

A. S. Klymchenko et al., "Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution," The Journal of Organic Chemistry, vol. 79, no. 6, pp. 2513-2522, 2014. [Link]

-

A. Author, "Impurities in Pharmaceuticals- A Review," SciSpace, 2013. [Link]

- CN1962623A, "Process for preparing 2,4-difluoro benzonitril," Google P

-

A. Author, "Basics of Fluorodeoxyglucose Radiochemistry and Biology," Radiology, vol. 222, no. 2, pp. 357-366, 2002. [Link]

-

A. Author, "Impurity Occurrence and Removal in Crystalline Products from Process Reactions," CORA, 2017. [Link]

-

Organic Syntheses, "Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles," Organic Syntheses, vol. 93, pp. 245-260, 2016. [Link]

-

A. Author, "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs," OAJI, N.D. [Link]

-

CN101337920A, "Method for preparing 3-fluor-4-trifluoromethylbenzonitrile," Eureka | Patsnap, 2009. [Link]

-

Y. Li, "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility," AAPS PharmSciTech, vol. 16, no. 5, pp. 1047–1066, 2015. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DSpace [cora.ucc.ie]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pharmoutsourcing.com [pharmoutsourcing.com]

- 13. biotech-spain.com [biotech-spain.com]

Technical Support Center: Synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzonitrile. This document is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will explore common side reactions, troubleshoot frequent issues, and provide optimized protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2,4-Dichloro-3-(difluoromethoxy)benzonitrile?

A1: The most prevalent and industrially scalable approach involves a two-stage synthesis. The first stage is the preparation of the key intermediate, 2,4-Dichloro-3-hydroxybenzonitrile . The second, and often most challenging stage, is the O-difluoromethylation of this phenol to yield the final product. This route is favored because it avoids the direct handling of highly toxic or unstable reagents and builds the molecule from commercially available precursors.

Q2: Why is the O-difluoromethylation step particularly prone to side reactions?

A2: The O-difluoromethylation step is challenging for two primary reasons. First, the reaction generates a highly reactive difluorocarbene intermediate (:CF₂) in situ.[1] This intermediate must be efficiently trapped by the phenoxide nucleophile. Second, the reaction is typically run under basic conditions, which are necessary to deprotonate the starting phenol but can also promote undesirable side reactions, most notably the hydrolysis of the nitrile functional group.[2] Balancing the conditions to favor O-alkylation while suppressing hydrolysis is the central challenge of this synthesis.

Q3: What are the critical process parameters that I must control during the difluoromethylation reaction?

A3: Success hinges on the precise control of several parameters:

-

Choice of Base and Stoichiometry: The base must be strong enough to deprotonate the phenol but not so harsh that it aggressively promotes nitrile hydrolysis.

-

Solvent System: The choice of solvent affects the solubility of the reagents and the stability of the difluorocarbene. Biphasic systems or polar aprotic solvents are common.

-

Temperature: Difluorocarbene generation is often temperature-sensitive. Insufficient heat leads to a sluggish reaction, while excessive heat can accelerate side reactions and reagent decomposition.

-

Water Content: The presence of water is a major contributor to nitrile hydrolysis. Using anhydrous solvents and reagents is highly recommended where the process allows.

Synthesis and Troubleshooting Guide

This guide addresses specific problems you may encounter during your synthesis, providing the underlying chemical reasoning and actionable solutions.

Overall Synthetic Workflow

The general pathway is illustrated below, highlighting the critical intermediates and the final target molecule.

Caption: Nitrile hydrolysis pathway under basic conditions.

Preventative Measures:

-

Minimize Water: Use anhydrous solvents and ensure reagents are dry. If a biphasic system is required, minimize the volume of the aqueous phase.

-

Use a Non-Nucleophilic Base: If possible, switch from hydroxide bases (NaOH, KOH) to non-nucleophilic organic bases (e.g., DBU) or carbonate bases (K₂CO₃, Cs₂CO₃), which are less prone to directly attacking the nitrile.

-

Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to disfavor the higher activation energy pathway of hydrolysis.

-

Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting phenol is consumed to prevent extended exposure to harsh conditions.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues systematically.

Caption: A systematic troubleshooting decision tree.

Experimental Protocols

Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate

This protocol is a robust starting point for gram-scale synthesis.

-

Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-Dichloro-3-hydroxybenzonitrile (1.0 eq).

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per gram of starting material). Stir to dissolve. Add sodium chlorodifluoroacetate (2.0 eq).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting phenol is more polar (lower Rf) than the product. The reaction typically takes 4-8 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into ice-water (10x the volume of DMF).

-

Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the product from unreacted phenol and polar byproducts. [3]

-

Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and then evaporating the solvent.

-

Column Packing: Pack a silica gel column using a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

-

Loading: Carefully load the dried silica-adsorbed crude material onto the top of the packed column.

-

Elution: Begin elution with the low-polarity solvent. The desired product is less polar and will elute before the starting phenol. Gradually increase the eluent polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the starting phenol and other impurities.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.

-

Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,4-Dichloro-3-(difluoromethoxy)benzonitrile as a solid or oil.

References

-

Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

-

Vaia. Hydrolysis of benzonitrile by dilute HCl yields. Available at: [Link]

-

Reddit. Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference?. Available at: [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. Available at: [Link]

- Google Patents. CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

SynArchive. Sandmeyer Reaction. Available at: [Link]

-